

# The Pharmacokinetics of GSK3186899: A Preclinical Candidate for Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics of **GSK3186899** (also known as DDD853651), a promising drug candidate for the treatment of visceral leishmaniasis (VL). This document summarizes key quantitative data from animal models, details the experimental methodologies employed in these studies, and visualizes the compound's mechanism of action through its signaling pathway.

#### **Core Pharmacokinetic Parameters in Animal Models**

**GSK3186899** has been evaluated in preclinical studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The primary animal model utilized for these assessments was the Balb/c mouse. The following tables summarize the key pharmacokinetic parameters of **GSK3186899** following intravenous and oral administration.



| Parameter                                                                                                                                          | Intravenous (IV)<br>Administration | Oral (PO) Administration |
|----------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------|--------------------------|
| Dose                                                                                                                                               | 3 mg/kg                            | 10 mg/kg                 |
| Cmax (μM)                                                                                                                                          | 1.8                                | 0.8                      |
| Tmax (h)                                                                                                                                           | 0.08                               | 0.5                      |
| AUC (μM.h)                                                                                                                                         | 1.7                                | 2.3                      |
| Blood Clearance (Clb) (mL/min/kg)                                                                                                                  | 29                                 | -                        |
| Volume of Distribution (Vss) (L/kg)                                                                                                                | 2.4                                | -                        |
| Oral Bioavailability (Fpo) (%)                                                                                                                     | -                                  | 44                       |
| Data presented for compound 15, a close analog and key milestone compound in the development of GSK3186899, as detailed in the primary literature. |                                    |                          |

## **Experimental Protocols**

The pharmacokinetic data presented above were generated using rigorous and standardized experimental protocols, as described in the key scientific literature.

## In Vivo Pharmacokinetic Study in Mice

- Animal Model: Female Balb/c mice were used for the in vivo pharmacokinetic studies.[1] All
  animal studies were conducted in accordance with the Animals (Scientific Procedures) Act
  1986 and institutional policies on animal welfare.
- Drug Formulation and Administration:
  - For intravenous (IV) administration, GSK3186899 was formulated as a solution and administered at a dose of 3 mg/kg.



- For oral (PO) administration, the compound was administered by gavage as a solution at a dose of 10 mg/kg.
- The vehicle used for both routes of administration was a mixture of 10% (v/v) dimethyl sulfoxide (DMSO), 60% polyethylene glycol 400, and 30% deionized water.
- Blood Sampling: Blood samples were collected at various time points post-administration to characterize the concentration-time profile of the drug.
- Data Analysis: The collected blood samples were analyzed to determine the plasma concentrations of GSK3186899 over time. Standard pharmacokinetic parameters were then calculated from the concentration-time data.

## In Vivo Efficacy Study in a Mouse Model of Visceral Leishmaniasis

- Infection Model: Female Balb/c mice were infected with Leishmania donovani amastigotes to establish a model of visceral leishmaniasis.[1]
- Treatment: Following the establishment of infection, mice were treated with GSK3186899.
   The compound, administered orally at 25 mg/kg twice daily for 10 consecutive days, resulted in a 99% reduction in parasite load in the mouse model of VL.
- Efficacy Assessment: The efficacy of the treatment was determined by quantifying the parasite burden in the liver of the infected mice.

## **Mechanism of Action and Signaling Pathway**

The primary mechanism of action of **GSK3186899** is the inhibition of a specific enzyme in the Leishmania parasite, cyclin-dependent kinase 12 (CRK12).[2][3] CRK12 is essential for the parasite's viability and plays a crucial role in regulating the cell cycle.

The following diagram illustrates the proposed signaling pathway affected by **GSK3186899**:





Click to download full resolution via product page

#### GSK3186899 inhibits the essential Leishmania kinase CRK12.

Inhibition of CRK12 by **GSK3186899** disrupts critical cellular processes in the Leishmania parasite, including cell cycle progression, maintenance of the flagellar pocket, and endocytosis. [2][3] These disruptions ultimately lead to a loss of parasite viability, explaining the potent anti-leishmanial activity of the compound.

### **Experimental Workflow**

The preclinical evaluation of **GSK3186899** followed a logical and systematic workflow, from initial screening to in vivo efficacy testing.





Click to download full resolution via product page

#### A streamlined workflow for preclinical candidate selection.

This workflow ensured that only compounds with promising anti-leishmanial activity and favorable pharmacokinetic properties progressed to more complex and resource-intensive in vivo efficacy studies, ultimately leading to the selection of **GSK3186899** as a preclinical development candidate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics of GSK3186899: A Preclinical Candidate for Visceral Leishmaniasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607826#pharmacokinetics-of-gsk3186899-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com